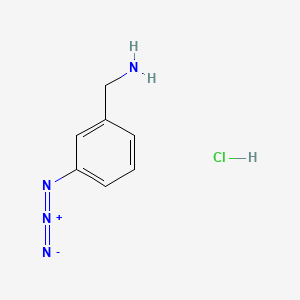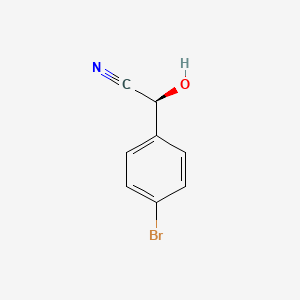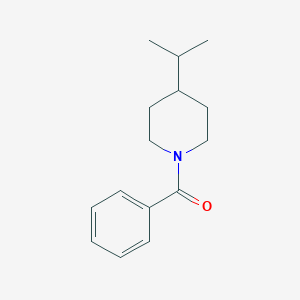![molecular formula C10H17FN4O4 B13458983 (2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13458983.png)
(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by the presence of an azido group, a tert-butoxycarbonyl-protected amino group, and a fluorine atom on a pentanoic acid backbone. The stereochemistry of the compound is specified by the (2S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Introduction of the fluorine atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a suitable fluorinating agent.
Formation of the azido group: The azido group is introduced via a nucleophilic substitution reaction using sodium azide.
Formation of the pentanoic acid backbone: The pentanoic acid backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.
Deprotection and purification: The Boc protecting group is removed under acidic conditions, and the final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reactions to larger volumes.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the azido group reduced to an amino group.
Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.
Aplicaciones Científicas De Investigación
(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a bioorthogonal reagent, allowing for selective labeling and modification of biomolecules in living systems.
Medicine: Investigated for its potential as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid depends on its specific application. In biological systems, the azido group can participate in bioorthogonal reactions, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), to selectively label or modify biomolecules. The fluorine atom can influence the compound’s reactivity and interactions with molecular targets, potentially enhancing its stability and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4S)-5-azido-2-amino-4-fluoropentanoic acid: Similar structure but lacks the Boc protecting group.
(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-chloropentanoic acid: Similar structure but with a chlorine atom instead of fluorine.
(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoic acid: Similar structure but with a hydroxyl group instead of fluorine.
Uniqueness
(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid is unique due to the presence of both the azido and fluorine groups, which can impart distinct reactivity and properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propiedades
Fórmula molecular |
C10H17FN4O4 |
|---|---|
Peso molecular |
276.26 g/mol |
Nombre IUPAC |
(2S,4S)-5-azido-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C10H17FN4O4/c1-10(2,3)19-9(18)14-7(8(16)17)4-6(11)5-13-15-12/h6-7H,4-5H2,1-3H3,(H,14,18)(H,16,17)/t6-,7-/m0/s1 |
Clave InChI |
ICYDYTCJJQYRFG-BQBZGAKWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](C[C@@H](CN=[N+]=[N-])F)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC(CN=[N+]=[N-])F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-{1-[4-(trifluoromethyl)phenyl]ethenyl}pent-4-enoate](/img/structure/B13458915.png)
![4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B13458916.png)
![Tert-butyl 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13458921.png)
![Tert-butyl 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13458929.png)
amine hydrochloride](/img/structure/B13458935.png)
![[5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458951.png)


![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid](/img/structure/B13458976.png)
amine hydrochloride](/img/structure/B13458984.png)
![1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13458985.png)

